molecular formula C19H21BrN2O3S B11133212 2-{[(2-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11133212
M. Wt: 437.4 g/mol
InChI Key: ZLZMCRVDPPCART-UHFFFAOYSA-N
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Description

2-(2-BROMOBENZAMIDO)-N-(2-METHOXYETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromobenzamido group, a methoxyethyl group, and a tetrahydrobenzothiophene core

Preparation Methods

The synthesis of 2-(2-BROMOBENZAMIDO)-N-(2-METHOXYETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the bromobenzamido and methoxyethyl groups. Common reagents used in these reactions include brominating agents, amines, and carboxylic acids. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-BROMOBENZAMIDO)-N-(2-METHOXYETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(2-BROMOBENZAMIDO)-N-(2-METHOXYETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives with different substituents These compounds may have similar structural features but differ in their chemical and biological properties

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21BrN2O3S/c1-25-11-10-21-18(24)16-13-7-3-5-9-15(13)26-19(16)22-17(23)12-6-2-4-8-14(12)20/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

ZLZMCRVDPPCART-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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